molecular formula C5H11ClFNO B6226029 1-(3-fluorooxolan-2-yl)methanamine hydrochloride, Mixture of diastereomers CAS No. 2792201-38-6

1-(3-fluorooxolan-2-yl)methanamine hydrochloride, Mixture of diastereomers

Cat. No. B6226029
CAS RN: 2792201-38-6
M. Wt: 155.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluorooxolan-2-yl)methanamine hydrochloride, also known as 1-(3-Fluoro-2-oxo-2-phenylpropyl)methanamine hydrochloride, is a diastereomeric mixture of two compounds with the chemical formula C8H13ClFN2O. This compound is used in scientific research, particularly in the fields of biochemistry and physiology, due to its ability to act as a potent inhibitor of enzymes. The two diastereomers of this compound, 1-(3-fluorooxolan-2-yl)-2-phenylpropane hydrochloride and 1-(3-fluorooxolan-2-yl)-2-phenylpropyl hydrochloride, have different properties and can be used to study the effects of stereochemistry on biological systems.

Mechanism of Action

1-(3-fluorooxolan-2-yl)methanamine hydrochloride, Mixture of diastereomers(3-Fluorooxolan-2-yl)methanamine hydrochloride acts as an enzyme inhibitor by binding to the active site of the enzyme, preventing the enzyme from binding to its substrate. This binding is reversible, and the enzyme can be released from the inhibitor by increasing the temperature or changing the pH of the solution.
Biochemical and Physiological Effects
1-(3-fluorooxolan-2-yl)methanamine hydrochloride, Mixture of diastereomers(3-Fluorooxolan-2-yl)methanamine hydrochloride has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), both of which are involved in inflammation. It has also been found to have anti-tumor effects, and to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

1-(3-fluorooxolan-2-yl)methanamine hydrochloride, Mixture of diastereomers(3-Fluorooxolan-2-yl)methanamine hydrochloride has a number of advantages as a research tool. It is a potent inhibitor of enzymes, and is relatively stable and easy to synthesize. However, it is also important to note that this compound is not without its limitations. It is not water-soluble, and is not suitable for use in cell-based assays.

Future Directions

1-(3-fluorooxolan-2-yl)methanamine hydrochloride, Mixture of diastereomers(3-Fluorooxolan-2-yl)methanamine hydrochloride has a wide range of potential applications in scientific research. Future studies could explore the effects of this compound on other enzymes and biological pathways, as well as its potential therapeutic uses. Additionally, further research could be done to explore the effects of the two diastereomers of the compound on biological systems. Finally, further studies could be done to improve the synthesis of this compound, as well as its solubility, in order to make it more suitable for use in cell-based assays.

Synthesis Methods

1-(3-fluorooxolan-2-yl)methanamine hydrochloride, Mixture of diastereomers(3-Fluorooxolan-2-yl)methanamine hydrochloride can be synthesized by a variety of methods, including the reaction of 1-(3-fluorooxolan-2-yl)methanamine hydrochloride, Mixture of diastereomers(3-fluorooxolan-2-yl)methanamine and hydrochloric acid. This reaction is typically carried out in an aqueous solution at a temperature of between 20 and 30°C. The reaction yields a diastereomeric mixture of two compounds, 1-(3-fluorooxolan-2-yl)methanamine hydrochloride, Mixture of diastereomers(3-fluorooxolan-2-yl)-2-phenylpropane hydrochloride and 1-(3-fluorooxolan-2-yl)methanamine hydrochloride, Mixture of diastereomers(3-fluorooxolan-2-yl)-2-phenylpropyl hydrochloride.

Scientific Research Applications

1-(3-fluorooxolan-2-yl)methanamine hydrochloride, Mixture of diastereomers(3-Fluorooxolan-2-yl)methanamine hydrochloride is used in scientific research as an enzyme inhibitor. This compound has been found to be a potent inhibitor of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been used to study the effects of stereochemistry on biological systems, as the two diastereomers of the compound have different properties.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-fluorooxolan-2-yl)methanamine hydrochloride involves the reaction of 3-fluorooxolane with formaldehyde followed by reductive amination with ammonium chloride to yield a mixture of diastereomers of the desired compound. The mixture can be separated using chromatography to obtain the pure compound.", "Starting Materials": [ "3-fluorooxolane", "formaldehyde", "ammonium chloride", "hydrochloric acid", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: 3-fluorooxolane is reacted with formaldehyde in the presence of hydrochloric acid to yield 1-(3-fluorooxolan-2-yl)methanol.", "Step 2: The resulting alcohol is then reacted with ammonium chloride in the presence of sodium hydroxide and ethanol to undergo reductive amination to yield a mixture of diastereomers of 1-(3-fluorooxolan-2-yl)methanamine.", "Step 3: The mixture of diastereomers can be separated using chromatography to obtain the pure compound 1-(3-fluorooxolan-2-yl)methanamine hydrochloride." ] }

CAS RN

2792201-38-6

Product Name

1-(3-fluorooxolan-2-yl)methanamine hydrochloride, Mixture of diastereomers

Molecular Formula

C5H11ClFNO

Molecular Weight

155.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.